molecular formula C38H48Cl2N6O9S B15073678 (2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid;hydrate

(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid;hydrate

Cat. No.: B15073678
M. Wt: 835.8 g/mol
InChI Key: UFRUIJQWPWSBMC-ZVJUSMSMSA-N
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Description

The compound (2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid;hydrate is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including sulfonyl, pyrrolidine, and carbamoylamino groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid;hydrate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrrolidine ring, followed by the introduction of the sulfonyl and carbamoylamino groups. The final step involves the formation of the butanoic acid moiety and its subsequent hydration.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: For studying enzyme interactions and protein binding.

    Medicine: Potential therapeutic applications due to its complex structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The sulfonyl and carbamoylamino groups are likely to play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid
  • **(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid;hydrate

Uniqueness

The unique combination of functional groups in this compound distinguishes it from other similar molecules

Properties

Molecular Formula

C38H48Cl2N6O9S

Molecular Weight

835.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid;hydrate

InChI

InChI=1S/C38H46Cl2N6O8S.H2O/c1-23(2)18-33(45(4)34(47)19-25-11-13-28(14-12-25)42-38(52)44-30-9-6-5-8-24(30)3)35(48)41-16-15-31(37(50)51)43-36(49)32-10-7-17-46(32)55(53,54)29-21-26(39)20-27(40)22-29;/h5-6,8-9,11-14,20-23,31-33H,7,10,15-19H2,1-4H3,(H,41,48)(H,43,49)(H,50,51)(H2,42,44,52);1H2/t31-,32-,33-;/m0./s1

InChI Key

UFRUIJQWPWSBMC-ZVJUSMSMSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N(C)[C@@H](CC(C)C)C(=O)NCC[C@@H](C(=O)O)NC(=O)[C@@H]3CCCN3S(=O)(=O)C4=CC(=CC(=C4)Cl)Cl.O

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N(C)C(CC(C)C)C(=O)NCCC(C(=O)O)NC(=O)C3CCCN3S(=O)(=O)C4=CC(=CC(=C4)Cl)Cl.O

Origin of Product

United States

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